6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one
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Overview
Description
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrimidine intermediate with 4-chlorobenzenethiol in the presence of a base such as sodium hydride.
Attachment of the piperazine moiety: The final step involves the nucleophilic substitution reaction between the pyrimidine intermediate and 2-fluorophenylpiperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Research focuses on its effects on different receptors and enzymes, exploring its potential as a drug candidate.
Biology: It is used in studies to understand its mechanism of action and its effects on cellular processes.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methylpyrimidine
- 4-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-6-(piperidin-1-yl)pyrimidine
Uniqueness
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C21H20ClFN4OS |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H20ClFN4OS/c22-15-5-7-17(8-6-15)29-14-16-13-20(28)25-21(24-16)27-11-9-26(10-12-27)19-4-2-1-3-18(19)23/h1-8,13H,9-12,14H2,(H,24,25,28) |
InChI Key |
XZJWRBMPCSAGSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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